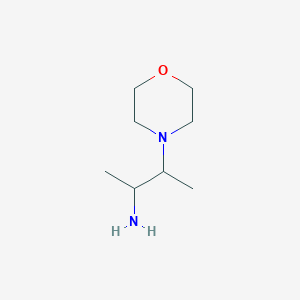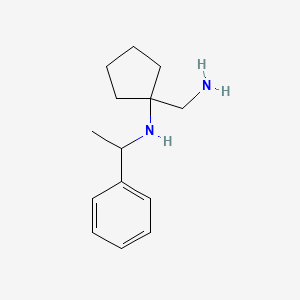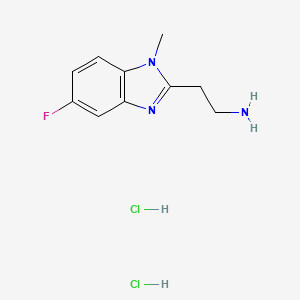
2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
“2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1305712-72-4 . It has a molecular weight of 266.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12FN3.2ClH/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H . This indicates the molecular structure of the compound, including the presence of a fluorine atom and two chloride ions. Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.15 . It is a powder at room temperature .Applications De Recherche Scientifique
Antibacterial Applications
This compound, due to its imidazole core, shows promise in antibacterial activity. Imidazole derivatives are known to interfere with the synthesis of bacterial cell walls and proteins, making them effective against a range of bacterial strains. Research into this compound could lead to the development of new antibacterial drugs that are more effective against resistant strains .
Antimycobacterial Activity
The antimycobacterial potential of this compound is significant, especially in the fight against tuberculosis. Mycobacterium tuberculosis is known for its robust cell wall, and imidazole derivatives can disrupt its synthesis. This compound could be a key player in creating more potent treatments against mycobacterial infections .
Anti-inflammatory Properties
Inflammation is a complex biological response, and imidazole derivatives like this compound have been shown to modulate inflammatory pathways. It could be used to develop drugs that target chronic inflammation without the side effects associated with current anti-inflammatory medications .
Antitumor Research
The compound’s potential in antitumor research is linked to its ability to interfere with cell division and DNA replication in cancer cells. Its structure allows it to bind to various enzymes and receptors that are overexpressed in cancer cells, making it a candidate for targeted cancer therapies .
Antidiabetic Effects
Imidazole derivatives are being explored for their role in regulating blood sugar levels. This compound could contribute to the design of new antidiabetic drugs that help manage diabetes more effectively, possibly with fewer side effects than existing medications .
Antiviral Research
The compound’s structure enables it to inhibit viral replication by targeting viral enzymes or blocking the entry of viruses into host cells. This makes it a valuable molecule for the development of new antiviral drugs, particularly for viruses that have developed resistance to current treatments .
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-fluoro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQKJKQUFGMBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)
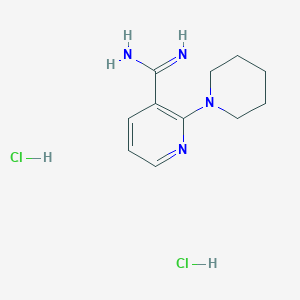

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)

![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)

![2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522777.png)
![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)
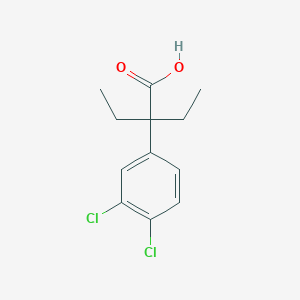
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)
